molecular formula C18H38O8 B8088065 Sorbitol laurate

Sorbitol laurate

Cat. No.: B8088065
M. Wt: 382.5 g/mol
InChI Key: MPVXINJRXRIDDB-VCDGYCQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a colorless, liquid surfactant commonly used in cosmetics and personal care products. This compound is known for its emulsifying properties, which help blend water and oil-based ingredients, making it a valuable ingredient in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitol Laurate is synthesized through the esterification of sorbitol with lauric acid. The process involves heating sorbitol and lauric acid under controlled conditions to produce the sorbitan intermediate, which then reacts further to form this compound. The reaction typically requires an acid catalyst and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar esterification processes. The reaction is often carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality. The resulting product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Sorbitol Laurate primarily undergoes esterification reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions:

  • Esterification: Lauric acid and sorbitol are reacted in the presence of an acid catalyst (e.g., sulfuric acid) under anhydrous conditions.

  • Transesterification: this compound can react with other fatty acids or alcohols in the presence of a catalyst (e.g., lipase) and under controlled temperature conditions.

Major Products Formed:

  • Esterification: The primary product is this compound itself.

  • Transesterification: The products can vary depending on the reactants used, but common products include other sorbitan esters and fatty acid esters.

Scientific Research Applications

Sorbitol Laurate has a wide range of applications in scientific research, including:

  • Cosmetics and Personal Care: It is used as an emulsifier and stabilizer in creams, lotions, and makeup products.

  • Pharmaceuticals: It serves as a non-ionic lipophilic surfactant and emulsifier in drug formulations.

  • Food Industry: It is used as an emulsifier in food products to improve texture and stability.

  • Industrial Applications: It is employed in various industrial processes where emulsification and stabilization are required.

Mechanism of Action

Sorbitol Laurate exerts its effects primarily through its emulsifying properties. As a non-ionic surfactant, it reduces surface tension between water and oil, allowing them to mix more easily. This property makes it useful in formulations where uniform dispersion of ingredients is essential.

Molecular Targets and Pathways:

  • Surface Tension Reduction: By reducing surface tension, this compound helps in the formation of stable emulsions.

  • Emulsification: It facilitates the blending of water and oil-based ingredients, improving the texture and consistency of products.

Comparison with Similar Compounds

  • Sorbitan Stearate: Derived from stearic acid.

  • Sorbitan Oleate: Derived from oleic acid.

  • Sorbitan Palmitate: Derived from palmitic acid.

Each of these compounds has unique properties that make them suitable for different applications, but Sorbitol Laurate is particularly valued for its mildness and compatibility with various formulations.

Properties

IUPAC Name

dodecanoic acid;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-1-3(9)5(11)6(12)4(10)2-8/h2-11H2,1H3,(H,13,14);3-12H,1-2H2/t;3-,4+,5-,6-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVXINJRXRIDDB-VCDGYCQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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